(S)-2-Methoxycyclohexanone

Übersicht

Beschreibung

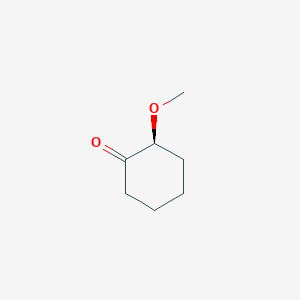

(S)-2-Methoxycyclohexanone is an organic compound with the molecular formula C7H12O2 It is a chiral molecule, meaning it has a non-superimposable mirror image

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (S)-2-Methoxycyclohexanone can be synthesized through several methods. One common approach involves the asymmetric reduction of 2-methoxycyclohexanone using chiral catalysts. This method ensures the production of the (S)-enantiomer with high enantiomeric purity. Another method involves the use of chiral auxiliaries in the synthesis process to achieve the desired stereochemistry.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts to ensure the selective formation of the (S)-enantiomer. The reaction conditions typically include controlled temperature and pressure to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-2-Methoxycyclohexanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) can be used under appropriate conditions.

Major Products:

Oxidation: Produces carboxylic acids or ketones.

Reduction: Yields alcohols or other reduced derivatives.

Substitution: Results in the formation of substituted cyclohexanones.

Wissenschaftliche Forschungsanwendungen

Biotransformation Processes

Biotransformation refers to the chemical modification made by an organism on a chemical compound. Recent studies have highlighted the potential of endophytic fungi in transforming (S)-2-methoxycyclohexanone into valuable products through biocatalysis. For instance, research has demonstrated that several fungal strains can convert this ketone into other useful compounds with high yields and enantiomeric excess, showcasing its utility in green chemistry approaches for pharmaceutical synthesis .

Case Study: Fungal Biotransformation

- Organisms : Various endophytic fungi isolated from medicinal plants.

- Process : In vitro biotransformation of this compound.

- Outcomes : High yields (up to 97%) and enantiomeric excess (up to 100%) were reported for certain transformations, indicating the effectiveness of these organisms in producing chiral compounds from simple precursors .

Catalytic Reactions

This compound is also utilized as a substrate in catalytic reactions aimed at synthesizing other valuable chemicals. Notably, it has been employed in oxidative cleavage reactions to produce adipic acid, a key precursor for nylon production.

Key Research Findings

- Oxidative Cleavage : Studies have shown that this compound can be oxidatively cleaved using phosphotungstic acid as a catalyst to yield adipic acid efficiently .

- Selective Hydrogenation : The compound is used as an intermediate in selective hydrogenation processes where it can be converted into secondary alcohols with high selectivity over supported palladium catalysts. This reaction is crucial for producing alcohols that serve as solvents or intermediates in various chemical syntheses .

Synthesis of Complex Organic Molecules

The compound has been instrumental in the synthesis of complex organic molecules, including indole alkaloids and other biologically active compounds through various synthetic methodologies.

Synthetic Applications

- Decarboxylative Alkylation : It has been utilized in decarboxylative alkylation reactions to synthesize structurally diverse compounds with significant biological activity .

- Chiral Catalysis : The compound serves as a chiral auxiliary in asymmetric synthesis, enhancing the enantioselectivity of reactions aimed at producing chiral centers in complex molecules.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of (S)-2-Methoxycyclohexanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

2-Methoxycyclohexanone: The racemic mixture of the compound.

®-2-Methoxycyclohexanone: The enantiomeric counterpart of (S)-2-Methoxycyclohexanone.

2-Methoxycyclohexanol: The reduced form of 2-Methoxycyclohexanone.

Uniqueness: this compound is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its racemic mixture or other enantiomers. This uniqueness makes it valuable in applications requiring high enantiomeric purity and specific chiral interactions.

Biologische Aktivität

(S)-2-Methoxycyclohexanone, a cyclic ketone with the molecular formula CHO, has garnered attention in recent years for its diverse biological activities. This article explores its biological properties, including antibacterial and antifungal effects, as well as potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by a methoxy group attached to a cyclohexanone ring. The compound's structure can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 128.17 g/mol

- Chemical Structure : Chemical Structure

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. A study highlighted its effectiveness against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria were reported to be notably low, indicating potent antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

This data suggests that this compound could serve as a lead compound for developing new antibacterial agents, particularly in an era of rising antibiotic resistance .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. A study focusing on various ketones reported that this compound effectively inhibited the growth of fungal pathogens such as Candida albicans and Aspergillus niger. The antifungal activity was assessed using disk diffusion methods and confirmed through broth microdilution techniques.

| Fungal Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Candida albicans | 15 | 64 |

| Aspergillus niger | 18 | 32 |

These findings suggest that this compound could be explored further for its potential use in antifungal treatments .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may disrupt bacterial cell wall synthesis or interfere with fungal cell membrane integrity. The methoxy group is believed to play a critical role in enhancing the lipophilicity of the compound, allowing it to penetrate cellular membranes more effectively.

Case Studies and Research Findings

- Antibacterial Efficacy : A comparative study evaluated the antibacterial efficacy of several cyclohexanone derivatives, including this compound. Results indicated that this compound exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to other derivatives .

- Fungal Pathogen Control : Another research project assessed the antifungal capabilities of various ketones on Fusarium verticillioides, revealing that this compound significantly reduced fungal growth in vitro, showcasing its potential as a natural fungicide .

- Synergistic Effects : Recent investigations have explored the synergistic effects of combining this compound with conventional antibiotics. Results showed enhanced antibacterial activity when used in combination therapies, suggesting potential applications in treating resistant infections .

Eigenschaften

IUPAC Name |

(2S)-2-methoxycyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-9-7-5-3-2-4-6(7)8/h7H,2-5H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJURPHZXCLFDX-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.